LY2780301 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. The compound has been evaluated in preclinical studies and clinical trials to assess its efficacy and safety in treating different types of malignancies.
LY2780301 belongs to a class of compounds known as serine/threonine kinase inhibitors. It specifically inhibits the activity of the AKT kinase, which plays a crucial role in cell survival, proliferation, and metabolism. The compound has been classified under investigational drugs due to its ongoing evaluation in clinical settings.
The synthesis of LY2780301 involves several steps, primarily focusing on the modification of existing chemical frameworks to enhance its inhibitory properties against AKT. The synthetic route typically includes:
Technical details regarding the synthesis can be found in studies that document the spectral and physical analyses confirming the proposed structures of intermediates and final products .
The molecular structure of LY2780301 can be represented with specific functional groups that contribute to its biological activity. The compound features a fused thiophene ring system, which is critical for its interaction with target proteins.
The detailed molecular formula and structural data can be derived from spectral analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy. These analyses reveal key peaks corresponding to various functional groups within the molecule, confirming its identity and purity during synthesis .
The chemical reactions involved in synthesizing LY2780301 include:
Technical details regarding these reactions are documented through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, which validate the successful formation of LY2780301 .
LY2780301 exerts its effects primarily through the inhibition of AKT phosphorylation, a key step in the PI3K/AKT signaling pathway. By blocking this phosphorylation:
Data from studies indicate that LY2780301 significantly inhibits AKT activity in vitro, demonstrating a promising pharmacological profile against various cancer cell lines .
Relevant data from chemical analyses provide insights into these properties, ensuring that LY2780301 maintains its efficacy throughout development .
LY2780301 has been explored for several applications:
Clinical trials are ongoing to evaluate its effectiveness and safety profile across various cancer types, making it a significant candidate for future therapeutic strategies .
LY2780301 (molecular weight: 517.52 g/mol) is an orally bioavailable small molecule with the chemical formula C₂₅H₂₇F₄N₇O. As an adenosine triphosphate (ATP)-competitive inhibitor, it features a fluorinated aromatic core and a pyrimidine scaffold critical for kinase binding [7] [8]. The compound demonstrates moderate solubility in DMSO (20–25 mg/mL) but is insoluble in water or ethanol. Pharmacokinetic studies in preclinical models indicate dose-dependent exposure, though plasma concentrations in humans were not proportional to administered doses in early trials. At 500 mg/day, LY2780301 achieved plasma levels exceeding predicted therapeutic thresholds, albeit with variable interpatient exposure [1] [6].
Table 1: Structural and Physicochemical Properties of LY2780301
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₇F₄N₇O |
Molecular Weight | 517.52 g/mol |
CAS Number | 1226801-23-5 |
Solubility in DMSO | 20–25 mg/mL (38.6–48.3 mM) |
Primary Targets | AKT, p70S6K |
LY2780301 simultaneously targets AKT (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K), key nodes in the PI3K/AKT/mTOR signaling cascade. It binds to the kinase domains of both proteins, inhibiting phosphorylation of downstream substrates:
Preclinical studies confirm that LY2780301 decreases phospho-S6 (pS6) levels in tumor xenografts by >50% at 500 mg/day, though this effect may not persist beyond 8 days due to feedback mechanisms [1] [5].
As an ATP-competitive inhibitor, LY2780301 binds the catalytic cleft of AKT and p70S6K, preventing ATP access. Its selectivity arises from distinct interactions with the kinase domains:
Table 2: Selectivity Profile of LY2780301
Kinase Target | Inhibition Constant (IC₅₀) | Key Binding Interactions |
---|---|---|
AKT1 | <100 nM | Hydrogen bonds with Glu228, Val164 |
p70S6K | <100 nM | Hydrophobic contacts with Ile118 |
PKA | >1,000 nM | Weak interaction with Glu121 |
LY2780301 disrupts oncogenic signaling through coordinated inhibition of AKT and p70S6K:
Table 3: Preclinical Evidence for Pathway Modulation
Cellular Context | Observed Effects | Biomarker Changes |
---|---|---|
PTEN-null tumors | Autophagy induction, reduced proliferation | ↑ LC3-II, ↓ pS6 |
PIK3CA-mutated breast cancer | Synergy with paclitaxel | ↓ pGSK-3β, ↑ caspase-3 cleavage |
AKT1-E17K-mutant models | Growth arrest, apoptosis | ↓ pBAD, ↑ PARP cleavage |
LY2780301’s dual-action design addresses limitations of single-node inhibitors and provides a rationale for combination therapies in cancers with PI3K/AKT/mTOR pathway alterations [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7